N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
Properties
IUPAC Name |
N,2-bis(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-29-18-8-4-16(5-9-18)20-21(31-3)26-23(25-20)12-14-27(15-13-23)22(28)24-17-6-10-19(30-2)11-7-17/h4-11H,12-15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRTVTOLUNXBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=C(C=C4)OC)N=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of spiro compounds and incorporates a triazine structure which is often associated with various pharmacological properties.
Antimicrobial Activity
The antimicrobial properties of related compounds have been well documented. For example, triazine derivatives have demonstrated activity against a range of microorganisms including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the methoxy and methylthio groups can significantly influence the compound's interaction with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and potentially increases membrane permeability |
| Methylthio Group | May contribute to the compound's interaction with sulfur-containing enzymes |
Study 1: Antitumor Activity
A comparative study on similar triazine-based compounds highlighted their effectiveness in inhibiting tumor growth in vitro. Compounds were tested against various cancer cell lines such as HeLa and MCF-7. The results indicated that modifications to the phenyl groups could enhance cytotoxicity.
Study 2: Antimicrobial Efficacy
In another investigation, a series of methylthio-substituted triazines were evaluated for antimicrobial activity using disk diffusion methods against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects which could be extrapolated to predict similar outcomes for this compound.
Research Findings
While comprehensive studies specifically focusing on this compound are scarce, several findings from related compounds provide insights:
- Antiproliferative Effects : Compounds with similar triazine structures have shown IC50 values in the micromolar range against various cancer cell lines.
- Mechanisms of Action : Potential mechanisms include apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Research Findings and Hypotheses
Role of Methoxy Groups : The 4-methoxyphenyl substituents may enhance binding to cytochrome P450 enzymes or aryl hydrocarbon receptors, as seen in other methoxy-containing agrochemicals.
Spirocyclic Rigidity: The spiro core likely improves metabolic stability compared to non-rigid analogs, though this requires experimental validation.
Thioether Impact : Methylthio’s smaller size (vs. ethylthio) could reduce steric clashes in binding pockets but increase susceptibility to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
